molecular formula C19H16N2O B184598 3,11,12,21-tetrahydro-1H-yohimban-14-one CAS No. 39662-68-5

3,11,12,21-tetrahydro-1H-yohimban-14-one

Cat. No.: B184598
CAS No.: 39662-68-5
M. Wt: 288.3 g/mol
InChI Key: JFYGOKQVGRLDGO-UHFFFAOYSA-N
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Description

3,11,12,21-tetrahydro-1H-yohimban-14-one is a synthetic yohimbane alkaloid of significant interest in medicinal chemistry and pharmacological research. As a core structural analog of Yohimbine, a well-characterized indole alkaloid, this compound serves as a critical chemical tool for probing the structure-activity relationships of adrenergic receptor ligands . Yohimbine is primarily known as a selective antagonist of α2-adrenergic receptors . By blocking presynaptic α2-adrenergic receptors, it inhibits the negative feedback loop that suppresses norepinephrine release, leading to a significant increase in sympathetic nervous system activity and norepinephrine spillover . This mechanism underpins its wide-ranging physiological effects, including increased heart rate, blood pressure, and alertness . Researchers utilize this compound to investigate the nuances of this mechanism and to develop novel compounds with potential applications in autonomic neuroscience, cardiovascular studies, and metabolic research. The yohimbane skeleton acts as a versatile scaffold for designing ligands that interact with a range of neuroreceptors, including various serotonin (5-HT) and dopamine receptor subtypes, which are implicated in mood, anxiety, and impulse control . This product is provided for research purposes to further the understanding of receptor pharmacology and signaling pathways. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

39662-68-5

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

3,11,12,21-tetrahydro-1H-yohimban-14-one

InChI

InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2

InChI Key

JFYGOKQVGRLDGO-UHFFFAOYSA-N

SMILES

C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4

Canonical SMILES

C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4

Other CAS No.

39662-68-5

Origin of Product

United States

Comparison with Similar Compounds

Corynanthine Hydrochloride (66634-44-4)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the yohimban tetracyclic framework.
  • Functional Groups :
    • Corynanthine hydrochloride contains a hydroxy group at position 2 and a methyl ester at position 16, forming a carboxylic acid derivative.
    • 3,11,12,21-Tetrahydro-1H-yohimban-14-one features a ketone at position 14 and lacks ester or hydroxyl groups at positions 2 and 15.
  • Molecular Formula :
    • Corynanthine hydrochloride: C21H26N2O3·HCl (molecular weight ≈ 394.9 g/mol).
    • Target compound (inferred): ~C19H24N2O (exact formula requires validation).

Physicochemical Properties :

  • Corynanthine’s hydrochloride salt enhances water solubility compared to free-base alkaloids.
  • The ester group in corynanthine contributes to its stability and bioavailability, whereas the ketone in the target compound could increase reactivity or alter metabolic pathways.

3,4,9,10-Tetrahydro-1H-Phenanthren-2-one

Structural Similarities and Differences :

  • Core Structure : Unlike the yohimban tetracyclic system, this compound features a phenanthrene backbone (three fused benzene rings) with one partially saturated ring.
  • Functional Groups : Both compounds share a ketone group, but its position differs (phenanthren-2-one vs. yohimban-14-one).

Physicochemical Properties :

  • Molecular Formula : C14H14O (molecular weight 198.26 g/mol).
  • LogP : 3.14, indicating moderate lipophilicity, which may exceed that of the yohimban derivative due to the aromatic phenanthrene system.
  • The ketone’s position in phenanthren-2-one likely results in distinct electronic effects compared to the yohimban derivative.

2,3,6,7-Tetrahydro-(1H)-1,4-Diazepin-5(4H)-one

Structural Comparison :

  • This compound features a seven-membered diazepinone ring, contrasting with the yohimban tetracyclic system.
  • Both compounds contain a ketone, but the diazepinone’s ring size and nitrogen positions create distinct conformational flexibility.

Physicochemical Properties :

  • pKa : ~16.21, suggesting weak basicity. The yohimban derivative’s basicity depends on its piperidine nitrogen, which may have a lower pKa due to ring strain.
  • Solubility: The diazepinone’s solid form and polar ketone may enhance solubility compared to the yohimban derivative .

Research Implications and Gaps

  • The ketone group in this compound may confer unique receptor-binding profiles compared to corynanthine, but experimental validation is needed.
  • Structural comparisons with phenanthrenones and diazepinones highlight the importance of ring systems in determining solubility and bioactivity. Further studies should explore synthetic modifications to optimize pharmacokinetics.

Preparation Methods

Modular Synthetic Approach via Decarboxylative Allylation and IMDA Cycloaddition

A cornerstone strategy for constructing the yohimban core involves a modular sequence combining transition-metal-catalyzed decarboxylative allylation (DcA) and scandium triflate-mediated IMDA cycloadditions. In a seminal study, researchers condensed indole aldehyde 6a with 2,2-diphenylglycinate ester 7 to form imine 8a , albeit with challenges in Boc-group stability and side reactions. Optimizing solvent-free conditions at 70°C improved imine yields to 58%, circumventing decomposition issues observed in traditional reflux setups. Subsequent reductive amination with O-Boc-glutaconaldehyde (5 ) generated triene 4a , which underwent Sc(OTf)₃-catalyzed IMDA cycloaddition to yield 14a with 2:1 endo/exo selectivity. This step is critical for establishing the pentacyclic framework of yohimban derivatives.

The endo-selective cycloaddition, driven by scandium’s Lewis acidity, favors chair-like transition states, aligning with Hiemstra’s observations in yohimbine synthesis. Post-cycloaddition hydrogenation of 15a–b and 16a–b over Pd/C (Table 1) selectively saturated exocyclic alkenes, affording decahydroisoquinoline derivatives (18a–d ) in 65–83% yields. Adapting these conditions to 3,11,12,21-tetrahydro-1H-yohimban-14-one would require strategic hydrogenation of specific double bonds while preserving the 14-ketone functionality.

Table 1. Catalytic Hydrogenation of Yohimban Precursors

SubstrateR₁R₂Product Yield (%)
15aBoc–H78
15bBoc–CH₂CH₂OH83
16aH–H65
16bH–Cl70

Extraction and Purification from Natural Sources

While synthetic routes dominate, extraction from Rauwolfia species remains viable for naturally occurring yohimban alkaloids. A patented method for alpha-yohimbine extraction (Table 2) employs sequential solvent extractions and pH adjustments. Dried Rauwolfia bark or leaves are treated with toluene under alkaline conditions (pH 9–9.5) to solubilize alkaloids, followed by acidic aqueous extraction (pH 3.5) to isolate protonated amines. Subsequent basification (pH 9.5) and chloroform extraction yield crude alkaloids, which are purified via precipitation and drying. Although this protocol targets alpha-yohimbine, adapting the pH-dependent partitioning (pKa ~6.34) could isolate this compound if present in plant matrices.

Table 2. Comparative Yields of Alpha-Yohimbine Extraction

MethodYield (mg/100g)Purity (%)
Prior Art (Methanol)29.139
Novel Process (Toluene)200–25095

Comparative Analysis of Preparation Methods

Synthetic methods offer superior control over stereochemistry and functionalization compared to extraction. The modular approach in Section 1.1 achieves 78–83% hydrogenation yields, whereas extraction provides higher throughput (200–250 mg/100g) but requires natural abundance. However, multi-step synthesis faces challenges in imine stability and catalyst costs, while extraction risks co-isolation of structurally similar alkaloids.

Recent Advances in Catalytic Strategies

Recent innovations include Sc(OTf)₃-mediated IMDA cycloadditions, which enhance endo-selectivity and reduce reaction times. Additionally, solvent-free imine condensations mitigate Boc-deprotection issues, improving overall yields . These advancements are pivotal for scaling up yohimban derivative synthesis, including this compound.

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